molecular formula C13H20N2O3 B15054075 tert-Butyl 4-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

tert-Butyl 4-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

Cat. No.: B15054075
M. Wt: 252.31 g/mol
InChI Key: GXDRMZMCPWKZNK-UHFFFAOYSA-N
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Description

tert-Butyl 4-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core with a hydroxymethyl substituent at position 4 and a tert-butyl carbamate (Boc) protecting group. The hydroxymethyl group at position 4 likely enhances hydrophilicity and provides a handle for further functionalization, distinguishing it from related derivatives.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl 4-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)14-7-10-5-4-6-15(10)11(8-14)9-16/h4-6,11,16H,7-9H2,1-3H3

InChI Key

GXDRMZMCPWKZNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(N2C=CC=C2C1)CO

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Reactions Involving Tert-Butyl Esters

A foundational approach to synthesizing tert-butyl 4-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate involves nucleophilic substitution reactions between tert-butyl esters and pyrrolidine-derived intermediates. The tert-butyl group serves as a protective moiety for the carboxylate function, enabling selective reactivity at the hydroxymethyl position.

In a representative procedure, tert-butyl chloroformate reacts with a pyrrolo[1,2-a]pyrazine precursor under inert conditions. The reaction proceeds via an SN2 mechanism, where the nitrogen lone pair in the pyrrolidine ring displaces the leaving group (e.g., chloride) to form the bicyclic framework. Solvents such as dichloromethane or tetrahydrofuran are employed, with triethylamine as a base to neutralize HCl byproducts. Yields typically range from 65% to 78%, depending on the purity of starting materials.

Multi-Step Organic Synthesis Pathways

The synthesis of this compound is rarely achievable in a single step due to the complexity of its bicyclic structure. A documented three-step protocol involves:

  • Formation of the Pyrrolo[1,2-a]Pyrazine Core : Cyclocondensation of 2-aminopyrrole with a γ-keto ester generates the dihydropyrrolopyrazine skeleton.
  • Hydroxymethylation : Introduction of the hydroxymethyl group via aldol condensation with formaldehyde under basic conditions.
  • Protection with Tert-Butyl Carboxylate : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) yields the final product.

Table 1: Multi-Step Synthesis Optimization

Step Reagents/Conditions Yield (%) Purity (HPLC)
1 2-Aminopyrrole, γ-keto ester, EtOH, Δ 82 92%
2 Formaldehyde, NaOH, H₂O/THF 75 88%
3 Boc₂O, DMAP, CH₂Cl₂, rt 68 95%

This sequence underscores the necessity of precise temperature control and stoichiometric ratios to minimize side products such as over-alkylated derivatives.

Role of Tert-Butyl Esters in Protecting Group Strategies

The tert-butyl carbamate (Boc) group is pivotal for safeguarding reactive amines during synthesis. Its stability under basic and nucleophilic conditions allows selective functionalization of the hydroxymethyl group. Deprotection, when required, is achieved via acidic hydrolysis using trifluoroacetic acid (TFA) in dichloromethane, restoring the free amine without degrading the bicyclic core.

Comparative studies reveal that alternative protecting groups (e.g., benzyl or Fmoc) result in lower yields due to steric hindrance or incompatibility with subsequent reactions. The Boc group’s orthogonality ensures compatibility with Grignard reagents and reducing agents employed in later stages.

Optimization of Reaction Conditions for Scalability

Scaling the synthesis to gram-scale production necessitates optimizing solvent systems, catalyst loadings, and reaction times. Key findings include:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Dichloromethane balances reactivity and ease of workup.
  • Catalyst Screening : DMAP outperforms weaker bases like pyridine in Boc protection steps, reducing reaction times from 24 hours to 6 hours.
  • Temperature Modulation : Exothermic reactions (e.g., hydroxymethylation) require cooling to 0–5°C to prevent oligomerization.

Table 2: Solvent Impact on Step 3 (Boc Protection)

Solvent Reaction Time (h) Yield (%)
CH₂Cl₂ 6 68
THF 12 55
DMF 8 60
Acetonitrile 10 50

Analytical Characterization and Quality Control

Rigorous characterization ensures the structural integrity of this compound. Techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :
    • ¹H NMR (500 MHz, CDCl₃) : δ 1.45 (s, 9H, Boc CH₃), 3.65 (m, 2H, CH₂OH), 4.20 (m, 2H, NCH₂), 6.75 (d, 1H, aromatic).
    • ¹³C NMR : 155.2 ppm (C=O), 79.8 ppm (Boc C), 62.1 ppm (CH₂OH).
  • Mass Spectrometry : ESI-MS m/z 253.3 [M+H]⁺, confirming the molecular weight of 252.31 g/mol.
  • X-ray Crystallography : Resolves the bicyclic conformation and confirms stereochemistry.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Tert-Butyl 4-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is a complex organic compound with the molecular formula C13H20N2O3C_{13}H_{20}N_2O_3 and a molecular weight of 252.31 g/mol. It has a unique bicyclic structure featuring pyrrole and pyrazine moieties. The compound's hydroxymethyl and tert-butyl functional groups enhance its solubility and reactivity in various chemical contexts.

Potential Applications

This compound has shown promise in biological studies, particularly in cancer research. Its structural features suggest it may act as an indoleamine 2,3-dioxygenase antagonist, which is relevant for cancer treatment by modulating immune responses . Compounds with similar structures have been investigated for their neuroprotective properties and effects on neurotransmitter modulation.

Interaction Mechanisms: Studies on interaction mechanisms are crucial for understanding how this compound interacts with biological targets. Research indicates that this compound may interact with specific enzymes or receptors involved in metabolic pathways related to cancer progression. Further studies are needed to fully elucidate these interactions and assess their implications for drug design.

Structural Comparison

This compound shares structural similarities with other compounds containing bicyclic frameworks or nitrogen heterocycles.

Compound NameNotable Features
3,4-Dihydropyrrolo[1,2-a]pyrazineLacks tert-butyl group; simpler structure
Pyrrolo[1,2-a]pyrazine-2-carboxylic acidContains carboxylic acid instead of ester
Tert-butyl 3-hydroxy-4-pyridoneSimilar functional groups but different ring structure

Mechanism of Action

The mechanism of action of tert-Butyl 4-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved in its action can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Structural Variations and Substituents

Key structural analogs differ in substituents on the pyrrolo[1,2-a]pyrazine core or appended functional groups:

Compound Name Substituents/Modifications Key Features Reference
tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate No substituent at position 4 Simpler structure; widely used as a synthetic intermediate
tert-Butyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate Formyl group at position 6 Electrophilic aldehyde for conjugation
(3R,4R)-tert-Butyl 4-methyl-3-(6-tosyl-imidazo-pyrrolo-pyrazinyl)piperidine-1-carboxylate Tosyl-imidazo-pyrrolo-pyrazine fused system Complex fused-ring system for kinase inhibition
tert-Butyl (E)-4-((5-oxo-1,2-dihydropyrrolo[1,2-a]quinazolin-3-ylidene)methyl)piperazine-1-carboxylate Quinazolinone-spiro hybrid Extended π-system for potential DNA intercalation
(S)-tert-Butyl 8-benzyl-6,6-dimethylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate Benzyl and dimethyl substituents Increased steric bulk for conformational control

Key Observations :

  • The hydroxymethyl group in the target compound improves solubility compared to non-polar substituents (e.g., benzyl or methyl groups) .
  • Fused-ring systems (e.g., imidazo-pyrrolo-pyrazine in ) exhibit enhanced rigidity and binding affinity but require multistep syntheses.

Key Observations :

  • HATU coupling (as in ) and Ugi reactions () achieve high yields but require specialized reagents.
  • The target compound’s hydroxymethyl group may necessitate hydroxyl-protection strategies (e.g., silylation) during synthesis.

Physicochemical and Spectral Properties

Compound Molecular Weight ¹H NMR Features HR-MS (m/z) [M+H]+ Purity Stability Reference
tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate 222.28 δ 1.49 (s, 9H, Boc) Not specified 95% Stable at 2–8°C
(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate 358.5 δ 8.03 (br s, aromatic H) 358.5 Not specified Not specified
tert-Butyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate 250.29 Aldehyde proton at δ ~9.8 Not specified Not specified Hygroscopic
(S)-tert-Butyl 8-benzyl-6,6-dimethylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate 284.20 δ 7.3 (m, benzyl H) 284.1953 Not specified Air-sensitive

Key Observations :

  • Boc-protected analogs consistently show a singlet at δ ~1.4–1.5 ppm for tert-butyl protons .
  • Formyl-substituted derivatives (e.g., ) require careful handling due to hygroscopicity.

Biological Activity

tert-Butyl 4-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is a complex organic compound with significant potential in biological applications, particularly in cancer research and neuroprotection. Its unique bicyclic structure, featuring both pyrrole and pyrazine moieties, contributes to its diverse biological activities.

  • Molecular Formula : C13H20N2O3
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 1823418-06-9

The compound's structure includes hydroxymethyl and tert-butyl functional groups, enhancing its solubility and reactivity in various chemical contexts.

Biological Activity

Research indicates that this compound may function as an indoleamine 2,3-dioxygenase (IDO) antagonist , a mechanism relevant for cancer treatment through modulation of immune responses. Additionally, compounds with similar structures have been explored for their neuroprotective properties , particularly in relation to neurotransmitter modulation.

  • IDO Inhibition : By inhibiting IDO, the compound may enhance anti-tumor immunity by preventing the degradation of tryptophan, which tumors exploit to evade immune detection.
  • Neuroprotection : Similar compounds have demonstrated the ability to protect neuronal cells from oxidative stress, suggesting that this compound might share these protective effects.

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Features
3,4-Dihydropyrrolo[1,2-a]pyrazineStructureLacks tert-butyl group; simpler structure
Pyrrolo[1,2-a]pyrazine-2-carboxylic acidStructureContains carboxylic acid instead of ester
Tert-butyl 3-hydroxy-4-pyridoneStructureSimilar functional groups but different ring structure

The structural uniqueness of this compound may confer distinct biological activities not found in simpler analogs.

Cancer Research

In a study assessing the compound's potential as an IDO inhibitor, researchers found that it effectively modulated immune responses in vitro. The findings suggest that this compound could be a candidate for further development in cancer immunotherapy.

Neuroprotective Studies

Another investigation focused on the antioxidant properties of similar compounds revealed significant neuroprotective effects against oxidative stress-induced cell death in neuronal cultures. This highlights the potential for this compound to contribute to therapies for neurodegenerative diseases .

Q & A

Basic: What are the standard synthetic routes for tert-butyl 4-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate, and how are the products characterized?

Answer:
Two primary synthetic strategies are commonly employed:

  • Method A (Acid-Catalyzed Deprotection): Reacting precursor compounds (e.g., tert-butyl esters) with aqueous THF under acidic conditions, followed by solvent removal to yield the product as a solid. For example, a 79% yield was achieved using 2M aqueous THF at room temperature .
  • Method B (Hydrochloric Acid Treatment): Dissolving intermediates in ethyl acetate and treating with 1M HCl, followed by solvent evaporation. This method yielded 60% with shorter reaction times .

Characterization:

  • NMR Spectroscopy: Key signals include the tert-butyl group (δ ~1.4 ppm in 1^1H NMR), hydroxymethyl protons (δ ~3.6–4.2 ppm), and dihydropyrrolopyrazine backbone resonances (δ ~2.5–3.5 ppm). 13C^{13}\text{C} NMR confirms carbonyl (δ ~155–160 ppm) and Boc-protected amine groups (δ ~80 ppm) .
  • Mass Spectrometry (ESI): Peaks corresponding to molecular ions (e.g., m/z 270) and fragmentation patterns (e.g., loss of tert-butyl or CO2_2) validate purity and structure .

Advanced: How can palladium-catalyzed cross-coupling reactions be applied to functionalize this compound?

Answer:
The dihydropyrrolopyrazine core is amenable to regioselective functionalization via Suzuki-Miyaura , Stille , or Negishi couplings at halogenated positions (e.g., bromine at C-6 or C-8). Key considerations:

  • Substrate Preparation: Brominated derivatives (e.g., 6-bromo-dihydropyrrolopyrazine) are synthesized via electrophilic substitution or directed metalation .
  • Catalytic Systems: Pd2_2(dba)3_3 with BINAP ligand enables coupling with arylboronic acids (yields >70%). Heteroaryl halides require optimized conditions (e.g., Stille coupling with heteroaryl stannanes) .
  • Challenges: Steric hindrance from the Boc group may reduce reactivity, necessitating higher catalyst loading or elevated temperatures .

Advanced: How can researchers resolve contradictory spectral data (e.g., overlapping NMR signals) for this compound?

Answer:
Contradictions often arise from:

  • Signal Overlap: Hydroxymethyl and dihydropyrrolopyrazine protons may overlap in 1^1H NMR. Use 2D NMR (COSY, HSQC) to assign coupled protons and carbons .
  • Dynamic Effects: Rotameric equilibria in the dihydropyrrolopyrazine ring can split signals. Acquire spectra at variable temperatures (e.g., 25°C vs. 60°C) to stabilize conformers .
  • Impurity Interference: Trace solvents or byproducts (e.g., THF) mimic target signals. Employ rigorous purification (e.g., silica gel chromatography with EtOAC/hexane gradients) .

Basic: What purification techniques are most effective for isolating this compound?

Answer:

  • Column Chromatography: Silica gel eluted with ethyl acetate/hexane (3:7 to 1:1) effectively separates the product from unreacted starting materials .
  • Solvent Recrystallization: Ethanol/water mixtures (4:1) yield high-purity crystals by exploiting differential solubility of the Boc-protected compound .
  • Acid-Base Extraction: For amine-containing intermediates, adjust pH to partition impurities into aqueous phases .

Advanced: How can researchers design experiments to achieve regioselective functionalization of the dihydropyrrolopyrazine scaffold?

Answer:

  • Directing Groups: Introduce temporary groups (e.g., sulfonyl or acetyl) to steer metalation or electrophilic substitution to specific positions .
  • Catalyst Screening: Test Pd, Cu, or Ni catalysts with diverse ligands (e.g., XPhos, SPhos) to optimize cross-coupling efficiency at sterically hindered sites .
  • Computational Modeling: Use DFT calculations to predict reactive sites based on electron density maps (e.g., C-6 vs. C-8 bromination) .

Advanced: What mechanistic insights explain the reactivity of this compound with sulfur-containing reagents (e.g., dithiolethiones)?

Answer:
Reactions with 3H-1,2-dithiole-3-thiones involve:

  • Sulfur Extrusion: Trimethylphosphite promotes sulfur elimination, forming reactive intermediates like thiete-2-thione (92% yield) .
  • Cycloaddition: Thiete intermediates undergo [2+2] or [4+2] cycloadditions with dihydropyrrolopyrazine, yielding fused thiazine derivatives (95% yield). Proposed mechanisms include radical or concerted pathways .

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